5(S)-Hydroperoxy-eicosapentaenoic acid is predominantly sourced from the enzymatic oxidation of eicosapentaenoic acid, which is an omega-3 fatty acid found in fish oils and certain algae. This compound falls under the classification of eicosanoids, which are signaling molecules derived from fatty acids that have diverse roles in cellular communication and physiological regulation .
The synthesis of 5(S)-hydroperoxy-eicosapentaenoic acid primarily occurs through enzymatic oxidation processes. The most common method involves the action of lipoxygenase enzymes on eicosapentaenoic acid. The reaction typically follows these steps:
The molecular formula of 5(S)-hydroperoxy-eicosapentaenoic acid is , with a molecular weight of approximately 334.4 g/mol. The structural representation highlights the presence of a hydroperoxy functional group at the fifth carbon atom, which is critical for its biological function.
5(S)-hydroperoxy-eicosapentaenoic acid participates in several important biochemical reactions:
The mechanism of action of 5(S)-hydroperoxy-eicosapentaenoic acid involves its role as a signaling molecule in inflammatory processes:
5(S)-hydroperoxy-eicosapentaenoic acid exhibits several notable physical and chemical properties:
These properties are crucial for understanding its behavior in biological systems and potential applications in therapeutic contexts .
5(S)-hydroperoxy-eicosapentaenoic acid has several significant applications in scientific research:
5(S)-Hydroperoxy-eicosapentaenoic acid (5(S)-HpEPE) is a specialized oxylipin derived from the ω-3 polyunsaturated fatty acid (PUFA) eicosapentaenoic acid (EPA; 20:5n-3). Oxylipins constitute a broad class of oxygenated lipid mediators formed via enzymatic or non-enzymatic oxidation of PUFAs. Within this hierarchy, 5(S)-HpEPE belongs to the eicosanoid subclass, defined by its 20-carbon backbone and pivotal roles in cellular signaling [3] [6]. Structurally, it is classified as a hydroperoxy fatty acid, characterized by a hydroperoxy (-OOH) group at carbon 5 with S-chirality and a conjugated diene system (6E,8Z,11Z,14Z,17Z) (Fig. 1) [3] [10].
Unlike cyclooxygenase-derived prostaglandins, 5(S)-HpEPE is a primary product of the 5-lipoxygenase (5-LO) pathway. Its precursor specificity distinguishes it from analogous ω-6 PUFA metabolites like 5(S)-hydroperoxy-eicosatetraenoic acid (5(S)-HpETE), which originates from arachidonic acid (AA; 20:4n-6). The ω-3 backbone of EPA confers unique stereochemical and functional properties, including an additional double bond at C17–18, which influences receptor binding and metabolic stability [6] [8].
Table 1: Classification of 5(S)-HpEPE Within Oxylipin Hierarchies
| Category | Subclass | Structural Features | Precursor PUFA |
|---|---|---|---|
| Oxylipin | Eicosanoid | C20 oxygenated fatty acid | EPA (20:5n-3) |
| Enzymatic pathway | 5-Lipoxygenase | 5(S)-Hydroperoxy group, conjugated diene | EPA |
| Functional group | Hydroperoxy fatty acid | -OOH at C5, S-configuration | EPA |
The discovery of 5(S)-HpEPE is intertwined with elucidation of the 5-lipoxygenase pathway. Initial research in the 1970s–1980s focused on AA-derived leukotrienes. Bengt Samuelsson’s landmark studies identified 5(S)-hydroxy-eicosatetraenoic acid (5(S)-HETE) as a neutrophil metabolite of AA, laying groundwork for 5-LO product characterization [1] [7]. By the late 1980s, enzymatic studies revealed that 5-LO could oxygenate EPA, yielding 5(S)-hydroperoxy-eicosapentaenoic acid (5(S)-HpEPE) as an unstable intermediate [7] [10].
Early structural characterization relied on high-performance liquid chromatography (HPLC) and mass spectrometry, confirming its molecular formula (C₂₀H₃₀O₄) and distinguishing it from AA-derived analogs by mass/retention time differences [4] [10]. Unlike 5(S)-HpETE—which is rapidly metabolized to leukotriene A₄ (LTA₄)—5(S)-HpEPE showed divergent fates: reduction to 5(S)-hydroxy-EPA (5(S)-HEPE) or dehydration to leukotriene A₅ (LTA₅), a less stable epoxide [7] [10]. This divergence hinted at functional specialization within ω-3 eicosanoid biology.
5(S)-HpEPE occupies a critical branch point in the EPA-driven 5-LO cascade (Fig. 2). Its biosynthesis requires three coordinated steps:
Table 2: Key Differences Between 5-LO-Derived EPA and AA Metabolites
| Parameter | 5(S)-HpEPE (EPA-Derived) | 5(S)-HpETE (AA-Derived) |
|---|---|---|
| Precursor | Eicosapentaenoic acid (20:5n-3) | Arachidonic acid (20:4n-6) |
| Double bonds | 5 (6E,8Z,11Z,14Z,17Z) | 4 (6E,8Z,11Z,14Z) |
| Major reduction product | 5(S)-HEPE | 5(S)-HETE |
| Leukotriene precursor | LTA₅ (less stable) | LTA₄ (highly stable) |
| Biological activity | Milder proinflammatory effects | Potent proinflammatory mediator |
Competition between EPA and AA for 5-LO favors AA due to higher enzyme affinity. However, elevated EPA levels (e.g., via dietary supplementation) shift production toward 5(S)-HpEPE and its metabolites, which exhibit attenuated proinflammatory responses compared to AA-derived analogs [8] [10]. This positions 5(S)-HpEPE at a nexus where ω-3 PUFA availability modulates inflammatory signaling resolution.
Figure 1: Structural Features of 5(S)-HpEPE
Chemical Formula: C₂₀H₃₀O₄ IUPAC Name: (5S,6E,8Z,11Z,14Z,17Z)-5-Hydroperoxyicosa-6,8,11,14,17-pentaenoic acid Key Features: - Hydroperoxy (-OOH) group at C5 (S-configuration) - Conjugated diene: C6-C7 (E), C8-C9 (Z) - Additional double bonds: C11-C12 (Z), C14-C15 (Z), C17-C18 (Z) Figure 2: Biosynthetic Pathway of 5(S)-HpEPE in the 5-LO Cascade
1. EPA liberation: Membrane phospholipid → (cPLA₂) → Free EPA 2. 5-LO/FLAP complex: EPA + O₂ → 5(S)-HpEPE 3. Metabolic branching: a) Peroxidase reduction: 5(S)-HpEPE → 5(S)-HEPE b) Dehydration: 5(S)-HpEPE → LTA₅ → 5-series leukotrienes The biochemical significance of 5(S)-HpEPE lies in its dual role as a precursor for both oxygenated mediators (e.g., 5-oxo-EPE) and 5-series leukotrienes, which collectively contribute to the inflammation-resolving effects of ω-3 PUFAs [3] [8] [10]. Future research must clarify its cell-type-specific metabolism and receptor interactions to exploit its therapeutic potential fully.
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